1,2,4-Oxadiazole-3-carbonyl chloride
Overview
Description
1,2,4-Oxadiazole-3-carbonyl chloride is a useful research compound. Its molecular formula is C3HClN2O2 and its molecular weight is 132.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Enhancement
1,2,4-Oxadiazoles, including derivatives like 1,2,4-oxadiazole-3-carbonyl chloride, have been a subject of interest due to their synthesis methods. Bretanha et al. (2011) reported an alternative synthesis of 1,2,4-oxadiazoles using ultrasound irradiation, which resulted in better yields and shorter reaction times compared to conventional methods (Bretanha et al., 2011).
Medicinal Chemistry Applications
Boström et al. (2012) discussed oxadiazoles as frequently occurring motifs in druglike molecules, particularly as bioisosteric replacements for ester and amide functionalities, highlighting their significance in medicinal chemistry (Boström et al., 2012).
Synthetic Routes and Derivatives
The development of efficient synthetic routes for 1,2,4-oxadiazole derivatives has been a key area of research. Jeong et al. (1991) outlined a facile and general synthetic route to 3 or 5-acyl-1,2,4-oxadiazole derivatives, important due to their biological activities (Jeong et al., 1991).
Microreactor Synthesis
Grant et al. (2008) described a method for the synthesis of bis-substituted 1,2,4-oxadiazoles in a single continuous microreactor sequence, demonstrating a rapid and efficient production technique (Grant et al., 2008).
Novel Synthons for Synthesis
Zarudnitskii et al. (2008) investigated the reactivity of trimethylsilyl-1,3,4-oxadiazoles toward different electrophiles, which is crucial for the synthesis of various substituted 1,3,4-oxadiazoles (Zarudnitskii et al., 2008).
Catalytic Synthesis Methods
Kaboudin et al. (2016) presented a method for synthesizing 3-substituted 1,2,4-oxadiazoles using an iron(III) chloride/l-proline catalytic system, enhancing the synthesis efficiency (Kaboudin et al., 2016).
Greener Synthesis Approaches
Zhu et al. (2015) developed a green synthetic method for 2-aryl-1,3,4-oxadiazoles, emphasizing energy efficiency and eco-friendly aspects (Zhu et al., 2015).
Properties
IUPAC Name |
1,2,4-oxadiazole-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN2O2/c4-2(7)3-5-1-8-6-3/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAXISHDBYNILI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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